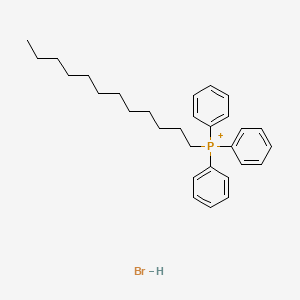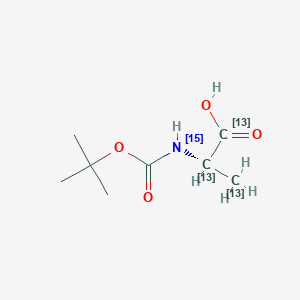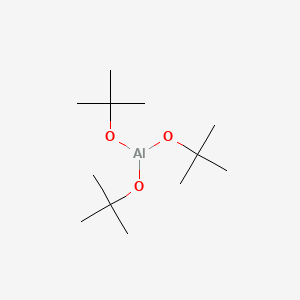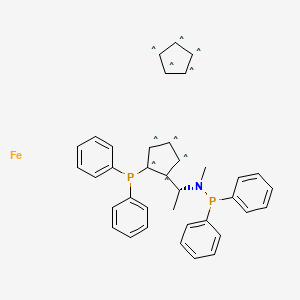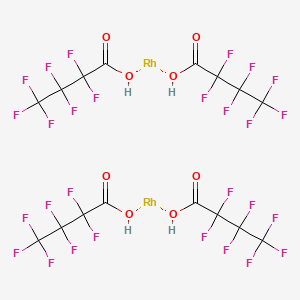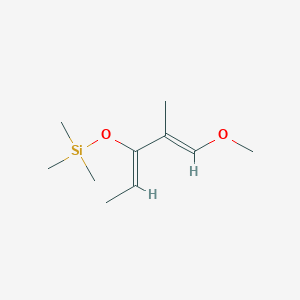
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene is an organic compound with the molecular formula C10H20O2Si. It is a derivative of pentadiene, featuring methoxy, methyl, and trimethylsilyloxy substituents. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene typically involves the use of cross-coupling reactions. One common method is the sequential cross-coupling of trimethylsilyl-substituted alkynes with appropriate reagents . The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen gas with metal catalysts for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- (1E,3Z)-1-Methoxy-3-methyl-1,4-bis-trimethylsilanyloxy-buta-1,3-diene
- (1E,3Z)-3-Fluoro-4-Phenoxybuta-1,3-Dienyl
Uniqueness
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the development of new materials and pharmaceuticals.
特性
CAS番号 |
72486-93-2 |
|---|---|
分子式 |
C10H20O2Si |
分子量 |
200.35 g/mol |
IUPAC名 |
[(1E,3Z)-1-methoxy-2-methylpenta-1,3-dien-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-7-10(9(2)8-11-3)12-13(4,5)6/h7-8H,1-6H3/b9-8+,10-7- |
InChIキー |
SSGAQVOLXCOJGN-AZRUORMVSA-N |
異性体SMILES |
C/C=C(/C(=C/OC)/C)\O[Si](C)(C)C |
正規SMILES |
CC=C(C(=COC)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



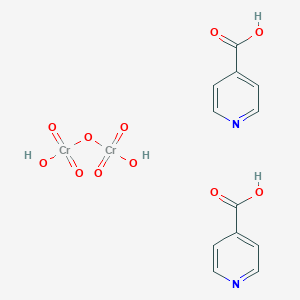
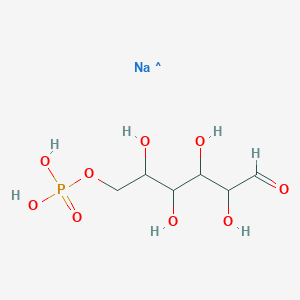
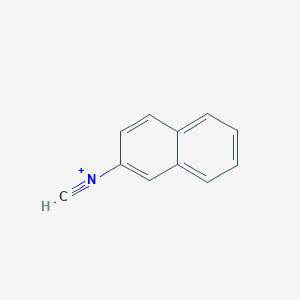
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)
